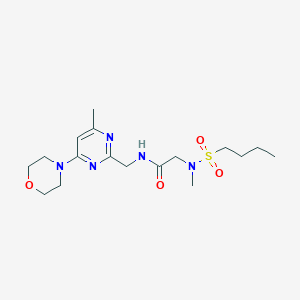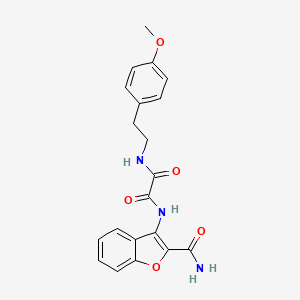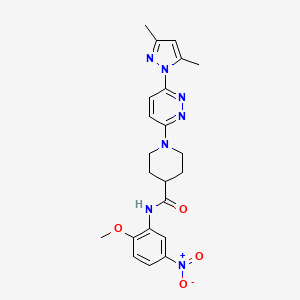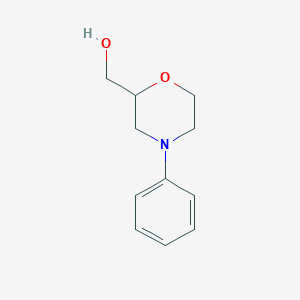
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide, commonly known as FEN, is a chemical compound that has been extensively studied for its potential therapeutic applications. FEN is a member of the sulfonamide class of compounds and has been shown to have potent biological activity.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide, also known as N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-1-carboxamide:
Pharmacological Research
This compound has shown potential in pharmacological research, particularly as a selective inhibitor of human equilibrative nucleoside transporters (ENTs) . ENTs are crucial for nucleotide synthesis and the regulation of adenosine function. The compound’s ability to selectively inhibit ENT2 over ENT1 makes it a valuable tool for studying nucleoside transport mechanisms and developing targeted therapies .
Anticancer Applications
Research has indicated that derivatives of this compound exhibit anticancer properties . The compound’s structure allows for modifications that can enhance its ability to induce cell death in cancer cells. Studies have shown significant loss of cell viability in various cancer cell lines when treated with these derivatives, highlighting their potential as anticancer agents .
Neuropharmacology
In neuropharmacology, this compound is explored for its interaction with serotonin receptors . The piperazine moiety in its structure is known to interact with serotonin receptors, which are targets for many psychiatric and neurological disorders. This makes the compound a candidate for developing new treatments for conditions such as depression, anxiety, and schizophrenia .
Antiviral Research
The compound has also been investigated for its antiviral properties . Its derivatives have shown activity against various viruses, including the H5N1 influenza virus. This suggests potential applications in developing antiviral therapeutics, particularly in the context of emerging viral infections.
Chemical Biology
In chemical biology, the compound is used as a probe to study protein-ligand interactions . Its unique structure allows it to bind selectively to certain proteins, making it useful for elucidating the mechanisms of protein function and interaction. This can aid in the discovery of new drug targets and the development of novel therapeutic strategies .
Synthetic Chemistry
The compound is also significant in synthetic chemistry due to its complex structure and functional groups . It serves as a model compound for developing new synthetic methodologies, including cyclization reactions and the formation of heterocyclic compounds. These methodologies can be applied to synthesize a wide range of biologically active molecules .
Drug Discovery
In drug discovery, this compound is valuable for high-throughput screening . Its ability to interact with multiple biological targets makes it a useful candidate for screening libraries to identify new drug leads. This can accelerate the process of finding effective treatments for various diseases .
Molecular Docking Studies
Finally, the compound is used in molecular docking studies to predict its binding affinity and interaction with different biological targets. These studies help in understanding the compound’s mechanism of action and optimizing its structure for better efficacy and selectivity in therapeutic applications .
特性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S/c24-21-10-3-4-11-22(21)26-13-15-27(16-14-26)31(29,30)17-12-25-23(28)20-9-5-7-18-6-1-2-8-19(18)20/h1-11H,12-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPKVVAKAKNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2625113.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2625114.png)
![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]propanamide](/img/structure/B2625120.png)


![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2625124.png)

![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2625127.png)
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2625128.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2625132.png)


